molecular formula C18H21N7O3S B2586349 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1202972-26-6

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2586349
CAS No.: 1202972-26-6
M. Wt: 415.47
InChI Key: BPHOLXFDGLHCMO-UHFFFAOYSA-N
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Description

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
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Biological Activity

The compound 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Triazolo[4,3-b]pyridazine moiety which is known for diverse biological activities.
  • Piperazine ring that often contributes to pharmacological properties.
  • Sulfonamide group which is commonly associated with antibacterial and antitumor activities.

Molecular Formula and Weight

  • Molecular Formula : C17H18N6O2S
  • Molecular Weight : 370.43 g/mol

Antimicrobial Activity

Research indicates that compounds containing the triazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, a study on related triazole derivatives demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis . The compound may share similar mechanisms of action due to the presence of the triazole moiety.

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. A related compound was shown to inhibit cancer cell proliferation in various human cancer cell lines with IC50 values below 4 µM . This suggests that the compound may also exhibit cytotoxicity against neoplastic cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHCT116 (Colon)0.76
Compound BHT29 (Colon)0.83
Compound CCa9-22 (Oral)3.5

The biological activity of the compound is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Cycle Arrest : Studies indicate that related compounds induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms.

Case Studies

A recent study synthesized a series of triazole derivatives and evaluated their biological activity against Mycobacterium tuberculosis. Among these compounds, several exhibited potent inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM . The results underscore the potential for developing new therapeutic agents derived from the triazole scaffold.

Properties

IUPAC Name

N,N-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-22(2)29(27,28)15-5-3-14(4-6-15)18(26)24-11-9-23(10-12-24)17-8-7-16-20-19-13-25(16)21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHOLXFDGLHCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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